CGP 78608 - 206648-13-7

CGP 78608

Catalog Number: EVT-254793
CAS Number: 206648-13-7
Molecular Formula: C11H13BrN3O5P
Molecular Weight: 378.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CGP 78608 is a selective antagonist of the glycine-binding site located on the NR2B subunit of the N-methyl-D-aspartate receptor (NMDAR) [, ]. NMDARs are ionotropic glutamate receptors found in the central nervous system, playing crucial roles in synaptic plasticity and neuronal development []. CGP 78608 is a valuable tool in research for investigating the role of the NR2B subunit and glycinergic mechanisms in various physiological and pathological processes.

Mechanism of Action

CGP 78608 acts as a competitive antagonist at the glycine-binding site of the NR2B-containing NMDA receptors [, ]. By binding to this site, it prevents glycine from binding and potentiating the activation of the NMDA receptor by glutamate []. This inhibitory effect on NMDA receptor signaling makes CGP 78608 a useful tool for investigating the role of this receptor subtype in various physiological and pathological processes.

Applications
  • Investigating the Role of NR2B in Pain Modulation: Studies have demonstrated the efficacy of CGP 78608 in reducing hyperalgesia (increased sensitivity to pain) induced by the activation of group I metabotropic glutamate receptors (mGluRs) []. This finding suggests the involvement of NR2B-containing NMDARs in mGluR-mediated pain pathways.

  • Differentiating NMDA Receptor Subtypes: CGP 78608 plays a crucial role in differentiating the effects mediated by distinct NMDA receptor subtypes [, ]. This selectivity is particularly relevant in research focusing on specific NMDAR subtypes, such as NR2B, and their respective roles in various physiological processes.

  • Exploring Glycinergic Mechanisms in Pain: Research utilizing CGP 78608 has provided evidence supporting the involvement of glycinergic mechanisms in lidocaine-induced analgesia, particularly in neuropathic pain models [, ]. This highlights the complex interplay between different neurotransmitter systems in modulating pain perception.

  • Studying Synaptic Plasticity: Given its specific action on NR2B-containing NMDARs, CGP 78608 serves as a valuable tool for investigating the role of these receptors in synaptic plasticity, a crucial process for learning and memory [].

D-Serine

Relevance: D-Serine's action is opposite to that of CGP 78608. In the provided studies, D-serine antagonized the antinociceptive effects of lidocaine, suggesting that lidocaine may exert its effects by enhancing glycine binding at NMDA receptors [, ]. This suggests that both D-serine and CGP 78608 target the same binding site on the NMDA receptor, albeit with opposing effects.

L-Serine

Relevance: L-Serine serves as a negative control in the studies investigating the role of the glycine-binding site of NMDA receptors in lidocaine-induced analgesia [, ]. Unlike D-serine, L-serine did not affect the analgesic effect of lidocaine, confirming the specificity of the interaction at the glycine-binding site targeted by CGP 78608.

(S)-3,5-DHPG

Relevance: Although structurally unrelated to CGP 78608, (S)-3,5-DHPG helps elucidate the downstream pathways of NMDA receptor activation in pain. Studies show that the hyperalgesia induced by (S)-3,5-DHPG can be blocked by CGP 78608 []. This suggests that mGluR1/5 activation might lead to hyperalgesia through a mechanism involving the glycine-binding site of NMDA receptors, the same site targeted by CGP 78608.

Ifenprodil

Relevance: Like CGP 78608, ifenprodil targets NMDA receptors but exhibits subunit selectivity, highlighting the diverse pharmacological profiles possible for NMDA receptor modulation []. This difference in binding site specificity emphasizes the complexity of NMDA receptor signaling and suggests that different sites can be targeted to modulate NMDA receptor activity.

Ro 25-6981

Relevance: Similar to ifenprodil, Ro 25-6981 emphasizes the importance of the NR2B subunit in NMDA receptor-mediated hyperalgesia []. While CGP 78608 targets the glycine-binding site common to different NMDA receptor subtypes, the effectiveness of both Ro 25-6981 and ifenprodil highlights the therapeutic potential of targeting specific NMDA receptor subunits.

NVP-AAM077

Relevance: In contrast to the NR2B-selective antagonists (ifenprodil and Ro 25-6981), NVP-AAM077 was ineffective in blocking (S)-3,5-DHPG-induced hyperalgesia []. This highlights the specific involvement of the NR2B subunit, rather than NR2A, in the pathway targeted by CGP 78608 and further emphasizes the subunit-specific nature of NMDA receptor modulation in pain pathways.

Glutamate

Relevance: Glutamate binding to NMDA receptors is essential for their activation. CGP 78608 acts as a competitive antagonist by binding to the glycine-binding site on NMDA receptors, preventing the co-agonist glycine from binding and thus inhibiting receptor activation []. Both glutamate and glycine are required for NMDA receptor activation.

Properties

CAS Number

206648-13-7

Product Name

CGP-78608

IUPAC Name

[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid

Molecular Formula

C11H13BrN3O5P

Molecular Weight

378.12 g/mol

InChI

InChI=1S/C11H13BrN3O5P/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20)/t5-/m0/s1

InChI Key

DPFHVUSPVHRVFL-YFKPBYRVSA-N

SMILES

CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O

Synonyms

(S)-(1-(((7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)amino)ethyl)phosphonic acid hydrochloride

Canonical SMILES

CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O

Isomeric SMILES

C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.